molecular formula C29H46N2O6 B077913 Boc-glu(obzl)-oh dcha CAS No. 13574-84-0

Boc-glu(obzl)-oh dcha

Cat. No.: B077913
CAS No.: 13574-84-0
M. Wt: 518.7 g/mol
InChI Key: PLGYLOMCRIZGSY-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-L-glutamic acid-α-benzyl ester dicyclohexylammonium salt, commonly referred to as Boc-Glu(OBzl)-OH DCHA, is a derivative of the amino acid glutamic acid. This compound is widely used in peptide synthesis due to its protective groups, which help control the reactivity of amino acid side chains during synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-glutamic acid-α-benzyl ester dicyclohexylammonium salt involves the protection of the amino and carboxyl groups of glutamic acid. The amino group is protected using a tert-butoxycarbonyl (Boc) group, while the carboxyl group is protected using a benzyl (OBzl) group. The dicyclohexylammonium salt is formed by reacting the protected glutamic acid with dicyclohexylamine.

Industrial Production Methods

In industrial settings, the synthesis of Boc-L-glutamic acid-α-benzyl ester dicyclohexylammonium salt typically involves large-scale peptide synthesis techniques. These methods often use automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-L-glutamic acid-α-benzyl ester dicyclohexylammonium salt undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and OBzl protective groups.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Boc-L-glutamic acid-α-benzyl ester dicyclohexylammonium salt involves its role as a protected amino acid derivative. The protective groups (Boc and OBzl) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The dicyclohexylammonium salt enhances the solubility and stability of the compound during synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Boc-L-glutamic acid-α-methyl ester dicyclohexylammonium salt
  • Boc-L-glutamic acid-α-ethyl ester dicyclohexylammonium salt

Uniqueness

Boc-L-glutamic acid-α-benzyl ester dicyclohexylammonium salt is unique due to its specific protective groups, which provide distinct reactivity and stability profiles compared to other similar compounds. The benzyl ester group offers a different level of protection and reactivity compared to methyl or ethyl esters, making it suitable for specific synthetic applications .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21);11-13H,1-10H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGYLOMCRIZGSY-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13574-84-0
Record name L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13574-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-benzyl N-(tert-butoxycarbonyl)-L-2-aminoglutarate, compound with N-dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-glu(obzl)-oh dcha
Reactant of Route 2
Reactant of Route 2
Boc-glu(obzl)-oh dcha
Reactant of Route 3
Reactant of Route 3
Boc-glu(obzl)-oh dcha
Reactant of Route 4
Reactant of Route 4
Boc-glu(obzl)-oh dcha
Reactant of Route 5
Reactant of Route 5
Boc-glu(obzl)-oh dcha
Reactant of Route 6
Reactant of Route 6
Boc-glu(obzl)-oh dcha

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.